molecular formula C21H16ClN3O3S B2674886 N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide CAS No. 477872-23-4

N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Cat. No.: B2674886
CAS No.: 477872-23-4
M. Wt: 425.89
InChI Key: NOQXXQDMWWHYAJ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core fused with a phenylsulfonyl group and a carboxamide side chain. The 4-chloro-2-methylphenyl substituent on the carboxamide moiety introduces steric and electronic effects that likely influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-(4-chloro-2-methylphenyl)pyrrolo[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c1-14-12-16(22)9-10-18(14)24-21(26)19-13-15-6-5-11-23-20(15)25(19)29(27,28)17-7-3-2-4-8-17/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQXXQDMWWHYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation, where a phenylsulfonyl chloride reacts with the pyrrolo[2,3-b]pyridine core in the presence of a base like triethylamine.

    Attachment of the 4-chloro-2-methylphenyl Group: This can be done through a nucleophilic substitution reaction where the 4-chloro-2-methylphenylamine reacts with an activated intermediate of the pyrrolo[2,3-b]pyridine core.

    Formation of the Carboxamide Group: This step involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the final carboxamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide can be used as a probe to study enzyme interactions and protein binding due to its potential bioactivity.

Medicine

This compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its structure suggests it could interact with biological macromolecules in a specific manner.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with protein active sites, while the pyrrolo[2,3-b]pyridine core can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural Analogues in Patented Compounds

The European Patent Application (EP 4 374 877 A2) discloses two carboxamide derivatives with pyrrolo[1,2-b]pyridazine cores:

(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

(4aR)-N-[2-(2-cyanopyridin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

Key Comparisons :

  • Core Structure: The target compound features a pyrrolo[2,3-b]pyridine core, whereas the patented analogs use a pyrrolo[1,2-b]pyridazine scaffold.
  • Substituents: The patented compounds incorporate morpholine-ethoxy and trifluoromethyl groups, which enhance solubility and metabolic stability.

Key Comparisons :

  • Bromine’s larger atomic radius could also affect steric interactions in biological systems.

Pyrido-Pyrrolo-Pyrimidine Derivatives

The compound N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS: 900887-75-4) features a pyrido-pyrrolo-pyrimidine core, a more complex fused-ring system compared to the target compound’s pyrrolopyridine.

Key Comparisons :

  • Ring System : The pyrido-pyrrolo-pyrimidine core adds rigidity and planar surface area, which could enhance interactions with aromatic residues in enzyme active sites.
  • Substituents : The isopropylphenyl and methoxypropyl groups may improve membrane permeability compared to the target compound’s 4-chloro-2-methylphenyl group .

Biological Activity

N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (CAS: 477872-23-4) is a synthetic compound that belongs to the pyrrolopyridine class of molecules. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C21H16ClN3O3S
  • Molar Mass : 425.89 g/mol
  • Density : 1.40 g/cm³ (predicted)
  • pKa : 11.38 (predicted)

Anticancer Activity

Research has indicated that compounds within the pyrrolopyridine class exhibit significant anticancer properties. Specifically, studies have shown that derivatives similar to this compound can inhibit fibroblast growth factor receptors (FGFR), which are often overexpressed in various cancers.

Table 1: Anticancer Activity Against FGFR

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Remarks
4h7925Potent inhibitor; induces apoptosis in breast cancer cells
This compoundTBDTBDUnder investigation

The compound's ability to inhibit FGFR signaling pathways suggests its potential as a therapeutic agent in treating tumors characterized by aberrant FGFR activity.

Antidiabetic Activity

Pyrrolopyridine derivatives have also been investigated for their antidiabetic properties. Some compounds have demonstrated the ability to enhance insulin sensitivity and stimulate glucose uptake in muscle and adipose tissues.

Case Study: Insulin Sensitivity Enhancement
In vitro studies showed that certain derivatives of pyrrolopyridines increased glucose uptake in adipocytes by approximately 37%, indicating a promising avenue for diabetes treatment.

Antimicrobial Activity

The antimicrobial efficacy of pyrrolopyridine derivatives has been explored, revealing moderate activity against various bacterial strains. The removal of specific substituents from the core structure often resulted in a significant loss of activity, highlighting the importance of chemical modifications.

The biological activities of this compound are attributed to its interaction with specific molecular targets:

  • FGFR Inhibition : Disruption of tumor growth by blocking the FGFR signaling pathway.
  • Insulin Receptor Modulation : Enhancing glucose metabolism through improved insulin receptor sensitivity.
  • Antimicrobial Mechanisms : Potential disruption of bacterial cell wall synthesis or function.

Future Directions

Further research is warranted to fully elucidate the pharmacological profiles and mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • Comprehensive in vivo models to assess efficacy and safety.
  • Exploration of structure-activity relationships (SAR) for optimizing therapeutic properties.
  • Investigating potential side effects and metabolic pathways involved in its action.

Q & A

Q. What are the key considerations in designing a synthetic route for N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide?

The synthesis should prioritize regioselectivity and functional group compatibility. Begin with constructing the pyrrolo[2,3-b]pyridine core, followed by sulfonylation and carboxamide formation. Protecting groups (e.g., for amines) may be necessary to prevent side reactions. Multi-step protocols involving Suzuki coupling or nucleophilic aromatic substitution (for chloro and methylphenyl groups) are typical. Reaction conditions (temperature, catalysts) should align with stability requirements of intermediates .

Q. Which spectroscopic techniques are essential for structural confirmation?

Use a combination of 1H^1H/13C^{13}C-NMR to confirm substituent positions and coupling patterns. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (e.g., single-crystal studies) resolves stereochemical ambiguities, particularly for sulfonyl and carboxamide orientations . Challenges include overlapping signals in aromatic regions; 2D NMR (COSY, HSQC) can resolve these .

Q. How should researchers assess compound purity for biological assays?

Employ reverse-phase HPLC with UV detection (≥98% purity threshold). Adjust mobile phase composition (e.g., acetonitrile/water gradients) to separate polar impurities. Confirm homogeneity using LC-MS to detect trace byproducts .

Advanced Research Questions

Q. How can researchers optimize the yield of the final coupling reaction?

Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry, catalyst loading). For example, a central composite design can model interactions between reaction time and reagent equivalents. Flow chemistry setups (e.g., continuous microreactors) enhance reproducibility and heat transfer for exothermic steps . Validate optimized conditions with kinetic studies (e.g., in situ FTIR monitoring) .

Q. What strategies resolve conflicting spectral data during structural elucidation?

Cross-validate using complementary techniques:

  • Compare experimental 1H^1H-NMR shifts with DFT-calculated chemical shifts.
  • Use NOESY to confirm spatial proximity of substituents (e.g., phenylsulfonyl vs. chlorophenyl groups).
  • Re-crystallize under varying solvents to obtain alternative crystal forms for X-ray analysis .

Q. How can computational modeling predict biological activity?

Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases) as receptors. Validate predictions with MD simulations to assess binding stability. For example, PLX-4720 (a pyrrolo-pyridine analog) shows kinase inhibition; similar docking protocols can be adapted .

Q. What methodologies evaluate metabolic stability in preclinical studies?

Conduct microsomal stability assays (e.g., liver microsomes + NADPH) with LC-MS quantification. Monitor degradation half-life (t1/2t_{1/2}) and identify metabolites via fragmentation patterns. Compare results with structural analogs (e.g., sulfonamide derivatives) to infer metabolic hotspots .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in reported synthetic yields for intermediates?

Replicate protocols under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Characterize intermediates at each step (e.g., 19F^{19}F-NMR for fluorinated byproducts). If yields remain inconsistent, consider alternative catalysts (e.g., PdCl2_2(dppf) for coupling reactions) or purification methods (e.g., preparative HPLC over column chromatography) .

Q. Why might biological activity vary between batches despite high purity?

Assess polymorphic forms via XRPD (X-ray powder diffraction). Differences in crystal packing (e.g., amorphous vs. crystalline) can alter solubility and bioavailability. Test dissolution profiles in biorelevant media (e.g., FaSSIF/FeSSIF) .

Methodological Tables

Table 1: Comparison of Synthetic Routes for Pyrrolo[2,3-b]pyridine Derivatives

StepMethodYield (%)Key ParametersReference
1Suzuki Coupling65–78Pd(PPh3_3)4_4, DMF, 80°C
2Sulfonylation70–85SO2_2Cl2_2, Et3_3N
3Carboxamide Formation60–75EDCI, HOBt, DCM

Table 2: Stability Assessment Under Accelerated Conditions

ConditionDegradation (%)Major Degradant
40°C/75% RH, 1 week<5Hydrolyzed sulfonamide
Light exposure, 48h12Oxidized pyrrolo-pyridine

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